Magnesium, bromo[2-(phenylmethoxy)phenyl]-

Catalog No.
S3330006
CAS No.
328000-16-4
M.F
C13H11BrMgO
M. Wt
287.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium, bromo[2-(phenylmethoxy)phenyl]-

CAS Number

328000-16-4

Product Name

Magnesium, bromo[2-(phenylmethoxy)phenyl]-

IUPAC Name

magnesium;phenylmethoxybenzene;bromide

Molecular Formula

C13H11BrMgO

Molecular Weight

287.43 g/mol

InChI

InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1

InChI Key

WHVIUIJRSBHYEZ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)COC2=CC=CC=[C-]2.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=[C-]2.[Mg+2].[Br-]

Magnesium, bromo[2-(phenylmethoxy)phenyl]- is an organomagnesium compound with the molecular formula C13H11BrMgO\text{C}_{13}\text{H}_{11}\text{Br}\text{MgO} and a CAS number of 13183249. This compound is characterized by its unique structure, which features a bromine atom bonded to a magnesium atom, as well as a phenylmethoxy group that enhances its reactivity and solubility in organic solvents. It is commonly utilized as a Grignard reagent in organic synthesis, facilitating the formation of carbon-carbon bonds through nucleophilic addition reactions.

2-Benzyloxyphenylmagnesium bromide is a flammable and air-sensitive compound. It reacts violently with water and releases flammable hydrogen gas. Here are some safety precautions to consider when handling this reagent:

  • Work under inert atmosphere: Use a Schlenk line or glove box to exclude moisture and air.
  • Use anhydrous solvents: Employ dry THF or other anhydrous ethers for reactions.
  • Proper handling and storage: Handle the compound with proper personal protective equipment (PPE) like gloves, goggles, and a lab coat. Store it under inert atmosphere in a sealed container.

Magnesium, bromo[2-(phenylmethoxy)phenyl]-, also known as 2-benzyloxyphenylmagnesium bromide, is an organometallic compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis for the formation of carbon-carbon bonds.

Structure and Properties

The molecule consists of a central magnesium atom (Mg) bonded to a bromine atom (Br) and a benzyloxy-substituted phenyl group (C6H5CH2OC6H4). The positive charge (+1) is delocalized over the carbon atom attached to the magnesium and the oxygen atom of the benzyloxy group.

Applications in Scientific Research

-Benzyloxyphenylmagnesium bromide finds applications in various areas of scientific research, including:

  • Cross-coupling reactions

    This reagent participates in cross-coupling reactions, where a carbon-carbon bond is formed between the benzyloxyphenyl group and another organic fragment. For example, it can be used in the iron-catalyzed coupling reaction with unprotected bromophenols [].

  • Synthesis of complex molecules

    Due to its ability to form carbon-carbon bonds, 2-benzyloxyphenylmagnesium bromide is useful in the synthesis of various complex organic molecules, including pharmaceuticals and natural products. One example is its role in the total synthesis of the antibiotic caboxamycin [].

  • Exploration of catalytic systems

    Researchers have employed 2-benzyloxyphenylmagnesium bromide to study and develop new catalytic systems for cross-coupling reactions. This includes using diaryl titanates and ferric chloride as catalysts [].

  • Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols. For instance, when it reacts with aldehydes or ketones, it generates secondary or tertiary alcohols, respectively.
  • Substitution Reactions: This compound can replace halides in organic molecules, allowing for the modification of existing structures.
  • Coupling Reactions: It can form carbon-carbon bonds with various electrophiles, making it valuable in constructing complex organic molecules.

The synthesis of magnesium, bromo[2-(phenylmethoxy)phenyl]- typically involves the following steps:

  • Preparation of the Bromide: The corresponding bromobenzene derivative is reacted with magnesium metal under anhydrous conditions to produce the Grignard reagent.
  • Solvent Use: Tetrahydrofuran (THF) or diethyl ether is commonly used as a solvent to stabilize the Grignard reagent during synthesis.
  • Reaction Conditions: The reaction must be conducted under inert atmosphere conditions (e.g., nitrogen or argon) to prevent moisture interference.

Magnesium, bromo[2-(phenylmethoxy)phenyl]- is primarily used in organic synthesis for:

  • Alcohol Synthesis: As a Grignard reagent, it allows for the production of various alcohols from carbonyl compounds.
  • Pharmaceutical Development: Its ability to form carbon-carbon bonds makes it useful in the synthesis of pharmaceutical intermediates and complex organic molecules.
  • Material Science: It can be employed in the development of new materials through polymerization reactions.

Several compounds share structural similarities with magnesium, bromo[2-(phenylmethoxy)phenyl]-, particularly other organomagnesium compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Magnesium bromideSimple salt form with bromineUsed primarily for ionic reactions
Magnesium, bromo[4-(phenylmethoxy)phenyl]-Similar structure but different substitutionMay exhibit different reactivity patterns
Magnesium, bromo[3-(phenylmethoxy)phenyl]-Another positional isomerReactivity influenced by position of methoxy group
Phenylmagnesium bromideA simpler Grignard reagentWidely used for alcohol synthesis

Magnesium, bromo[2-(phenylmethoxy)phenyl]- stands out due to its specific substitution pattern and its enhanced solubility compared to simpler organomagnesium compounds. Its unique structure allows for more versatile applications in organic synthesis compared to its analogs.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2024-04-15

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